molecular formula C11H20N2O4S B152741 N,N'-Bis-tert-butoxycarbonylthiourea CAS No. 145013-05-4

N,N'-Bis-tert-butoxycarbonylthiourea

Cat. No.: B152741
CAS No.: 145013-05-4
M. Wt: 276.35 g/mol
InChI Key: CSOJECDGWHHWRS-UHFFFAOYSA-N
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Description

N,N’-Bis-tert-butoxycarbonylthiourea is an organic compound with the chemical formula C11H20N2O4S. It is commonly used in organic synthesis as a protecting group for amines and as a reagent in the preparation of thiocarbonyl compounds. This compound appears as a white crystalline solid and is relatively stable under normal conditions .

Scientific Research Applications

N,N’-Bis-tert-butoxycarbonylthiourea has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines and as a reagent in the synthesis of thiocarbonyl compounds.

    Biology: It is used in the synthesis of biologically active molecules, including guanidines, which have various biological activities.

    Medicine: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

N,N’-Bis-tert-butoxycarbonylthiourea may be irritating and corrosive to the skin, eyes, and respiratory tract . It is recommended to wear protective gloves, goggles, and a mask when handling this compound. It should be stored away from fire sources and oxidizers, and should not come into contact with oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis-tert-butoxycarbonylthiourea can be synthesized through the reaction of thiourea with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production methods for N,N’-Bis-tert-butoxycarbonylthiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through crystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-tert-butoxycarbonylthiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis-tert-butoxycarbonylthiourea is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. Its ability to act as both a protecting group and a reagent makes it versatile in various chemical transformations .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylcarbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)16-8(14)12-7(18)13-9(15)17-11(4,5)6/h1-6H3,(H2,12,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOJECDGWHHWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409351
Record name N,N'-Di-Boc-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145013-05-4
Record name N,N'-Di-Boc-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of N,N'-Di-Boc-thiourea in organic synthesis?

A1: N,N'-Di-Boc-thiourea serves as a valuable reagent for introducing guanidine groups into molecules. Specifically, it's utilized in the synthesis of guanidines from primary amines. [] This reaction, catalyzed by iodine and employing tert-butyl hydroperoxide (TBHP), effectively yields guanidines with yields ranging from 40% to 99%. [] The use of TBHP is crucial as it oxidizes the HI byproduct, eliminating the need for additional base and making the reaction suitable for a wider range of primary amines, including those that are electronically or sterically deactivated. []

Q2: What makes N,N'-Di-Boc-thiourea particularly useful in the synthesis of thiazole-containing macrocycles?

A2: N,N'-Di-Boc-thiourea facilitates the solid-phase synthesis of peptide thioureas. [] These peptides can then be reacted with α-halo ketones to form thiazoles, which are important heterocyclic compounds. [] When strategically placed within a peptide sequence containing alkene groups, the formed thiazole core enables the creation of macrocycles via Ru-catalyzed ring-closing metathesis reactions. [] This approach allows for the synthesis of diverse 15-17 membered macrocycles, demonstrating the utility of N,N'-Di-Boc-thiourea in building complex molecular architectures. []

Q3: Are there any alternative synthetic routes to N,N'-Di-Boc-thiourea?

A3: Yes, a straightforward method for synthesizing N,N'-Di-Boc-thiourea involves reacting thiourea with di-tert-butyl dicarbonate in tetrahydrofuran (THF). [, ] This approach provides a reliable route to obtain the desired compound for various synthetic applications.

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